![molecular formula C9H21ClOSi B14358138 1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol CAS No. 91391-51-4](/img/structure/B14358138.png)
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol is an organosilicon compound that features a silicon atom bonded to a chloromethyl group, two methyl groups, and a hexanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol can be synthesized through several methods. One common approach involves the reaction of hexan-3-ol with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group in the hexanol moiety can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the silicon center, to form silane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted silanes depending on the nucleophile used.
Oxidation: Products include hexan-3-one or hexanal.
Reduction: Products include silane derivatives with reduced silicon centers.
Wissenschaftliche Forschungsanwendungen
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of silicon-containing compounds.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: It is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.
Catalysis: The compound is investigated for its role as a ligand or catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Wirkmechanismus
The mechanism of action of 1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in oxidation and reduction reactions. The silicon center can also engage in coordination chemistry, forming complexes with transition metals and other species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Chloromethyl)(dimethyl)silyl]pentan-3-ol: Similar structure but with a pentanol moiety instead of hexanol.
1-[(Chloromethyl)(dimethyl)silyl]butan-3-ol: Similar structure but with a butanol moiety instead of hexanol.
1-[(Chloromethyl)(dimethyl)silyl]propan-3-ol: Similar structure but with a propanol moiety instead of hexanol.
Uniqueness
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The hexanol moiety provides additional flexibility and potential for functionalization compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
91391-51-4 |
|---|---|
Molekularformel |
C9H21ClOSi |
Molekulargewicht |
208.80 g/mol |
IUPAC-Name |
1-[chloromethyl(dimethyl)silyl]hexan-3-ol |
InChI |
InChI=1S/C9H21ClOSi/c1-4-5-9(11)6-7-12(2,3)8-10/h9,11H,4-8H2,1-3H3 |
InChI-Schlüssel |
CAVDELRVTSRILW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC[Si](C)(C)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


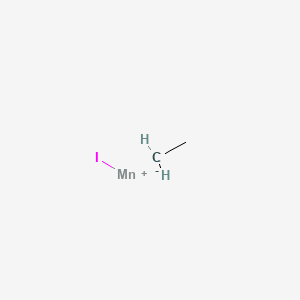
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
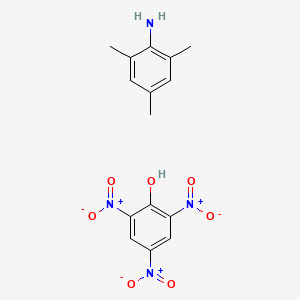
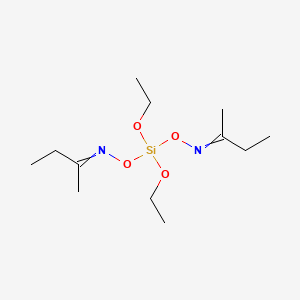
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
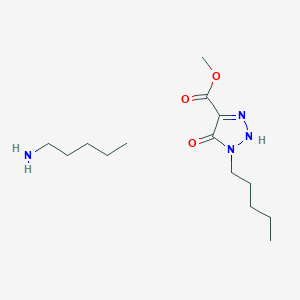

![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)

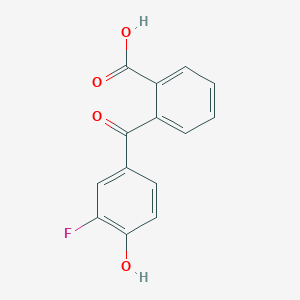
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
